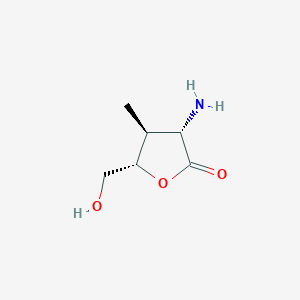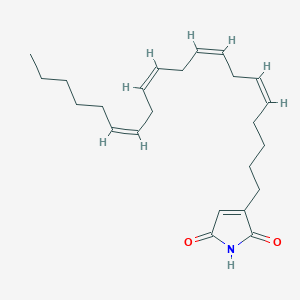![molecular formula C12H11F3N2S B12855739 2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12855739.png)
2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol is a chemical compound with the molecular formula C12H11F3N2S and a molecular weight of 272.29 g/mol This compound features a quinoline ring substituted with a trifluoromethyl group at the 6-position and an aminoethanethiol group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Aminoethanethiol Substitution: The final step involves the substitution of the aminoethanethiol group at the 4-position of the quinoline ring. This can be achieved through nucleophilic substitution reactions using appropriate thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to changes in their function.
相似化合物的比较
Similar Compounds
- 2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid
- 4-[(2-Mercaptoethyl)amino]-6-(trifluoromethyl)quinoline
Uniqueness
2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol is unique due to the presence of both the trifluoromethyl group and the aminoethanethiol group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aminoethanethiol group provides reactivity towards various chemical transformations.
属性
分子式 |
C12H11F3N2S |
|---|---|
分子量 |
272.29 g/mol |
IUPAC 名称 |
2-[[6-(trifluoromethyl)quinolin-4-yl]amino]ethanethiol |
InChI |
InChI=1S/C12H11F3N2S/c13-12(14,15)8-1-2-10-9(7-8)11(3-4-16-10)17-5-6-18/h1-4,7,18H,5-6H2,(H,16,17) |
InChI 键 |
UPMYNDOHXUCSEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


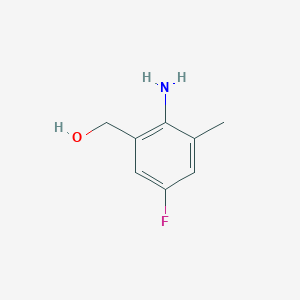
![5-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B12855665.png)
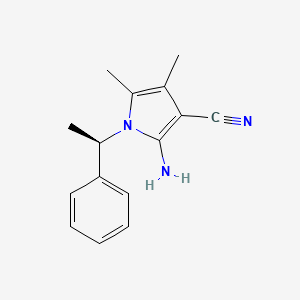
![8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12855687.png)
![2-(Furan-3-yl)benzo[d]thiazole](/img/structure/B12855693.png)
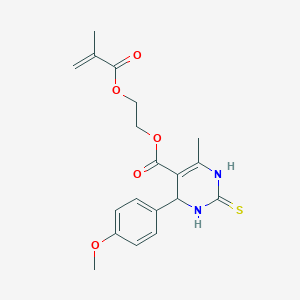
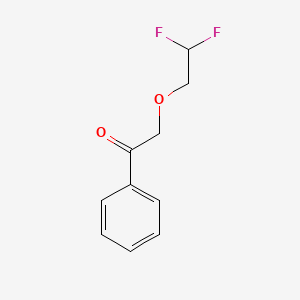
![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12855733.png)
![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12855740.png)
![1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-](/img/structure/B12855741.png)
